

Lenperone Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lenperone Hydrochloride*

Cat. No.: *B1674727*

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Lenperone Hydrochloride is the hydrochloride salt of Lenperone, a typical antipsychotic of the butyrophenone class.

Identifier	Value
IUPAC Name	4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride
InChI Key	WCIBOXFOUGQLFC-UHFFFAOYSA-N (Lenperone)
InChI	InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H
SMILES	<chem>C1CN(CCC1C(=O)C2=CC=C(C(=C2)F)CCCC(=O)C3=CC=C(C(=C3)F)F.Cl</chem>
Molecular Formula	C22H24ClF2NO2
Molecular Weight	407.88 g/mol
CAS Number	24677-86-9[1]

Physicochemical and Pharmacokinetic Properties

Lenperone Hydrochloride's properties are summarized below. As a butyrophenone derivative, it exhibits lipophilic characteristics.

Property	Value	Reference
Molecular Weight (Base)	371.42 g/mol	[1]
Oral Bioavailability	Data not available for humans. For the related compound melperone, oral bioavailability is ~60%.	[2]
Elimination Half-life	Data not available for humans. For the related compound melperone, the half-life is approximately 3-4 hours after oral administration.	[2]

Pharmacology and Mechanism of Action

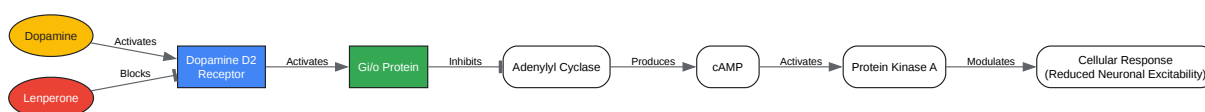
Lenperone is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[3] Its therapeutic effects in schizophrenia are believed to be mediated through the blockade of these receptors in the mesolimbic pathway. Additionally, like other butyrophenones, it exhibits antagonist activity at serotonin 5-HT_{2A} receptors, which may contribute to a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

Receptor Binding Profile

Comprehensive quantitative data on the receptor binding affinities (K_i values) for Lenperone are not readily available in the public domain. It is known to be a potent dopamine antagonist.

Signaling Pathways

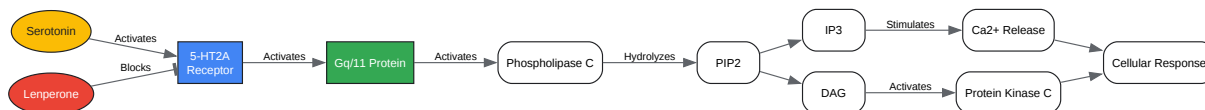
Lenperone acts as an antagonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the G_i/o family of G proteins. In the striatum, D2 receptors are highly expressed.[4] Antagonism by lenperone blocks the downstream signaling cascade typically initiated by dopamine binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA).



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Dopamine D2 Receptor Antagonism by Lenperone

Lenperone also antagonizes the serotonin 5-HT_{2A} receptor, another GPCR. The 5-HT_{2A} receptor is coupled to the $G_q/11$ signaling pathway.[5] Blockade of this receptor by lenperone prevents serotonin-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and protein kinase C (PKC) activation.



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Serotonin 5-HT_{2A} Receptor Antagonism by Lenperone

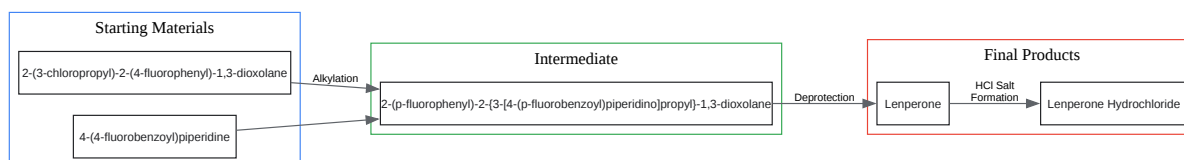
Experimental Protocols

Synthesis of Lenperone Hydrochloride

A common synthetic route to Lenperone involves the alkylation of 4-(4-fluorobenzoyl)piperidine with a protected form of 4-chloro-1-(4-fluorophenyl)-1-butanone, followed by deprotection.[1]

Protocol:

- Alkylation: A mixture of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1) and 4-(4-fluorobenzoyl)piperidine (2) is reacted to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (3).[1]
- Deprotection: The ketal protecting group in compound (3) is removed to afford Lenperone (4).[1]
- Salt Formation: The free base, Lenperone, is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate **Lenperone Hydrochloride**.



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Synthetic Pathway for **Lenperone Hydrochloride**

Quantitative Analysis by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of **Lenperone Hydrochloride** in bulk and pharmaceutical dosage forms. While a specific validated method for **Lenperone Hydrochloride** is not detailed in readily available literature, a general methodology can be outlined based on similar compounds.

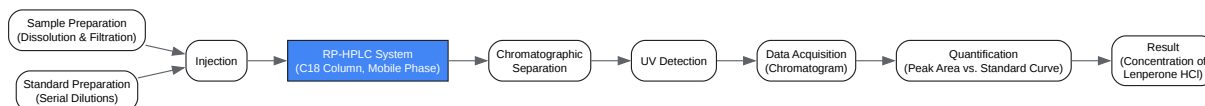
Illustrative RP-HPLC Method:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of maximum absorbance for Lenperone (to be determined by UV-Vis spectrophotometry).
- Injection Volume: 20 μ L.
- Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Method Validation Parameters (as per ICH guidelines):

- Specificity
- Linearity and Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)

- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness



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General Workflow for RP-HPLC Analysis

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